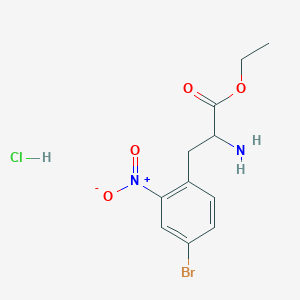

![molecular formula C18H23N5O4S B2730556 3-[4-Amino-3-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid CAS No. 896171-22-5](/img/structure/B2730556.png)

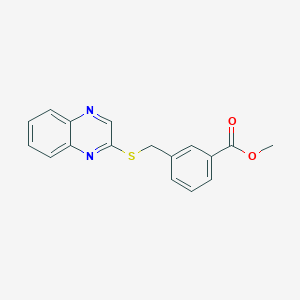

3-[4-Amino-3-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

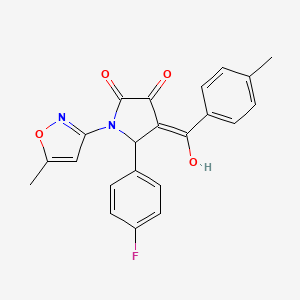

3-[4-Amino-3-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid is a useful research compound. Its molecular formula is C18H23N5O4S and its molecular weight is 405.47. The purity is usually 95%.

BenchChem offers high-quality 3-[4-Amino-3-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[4-Amino-3-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of 3-[4-Amino-3-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid, focusing on six unique applications:

Anticancer Research

This compound has shown potential in anticancer research due to its ability to inhibit specific enzymes involved in cancer cell proliferation. The triazine ring structure is known for its cytotoxic properties, which can induce apoptosis in cancer cells. Studies have demonstrated that derivatives of triazine compounds can effectively target and kill cancer cells, making them promising candidates for chemotherapy .

Antimicrobial Agents

The presence of the amino and sulfanyl groups in this compound enhances its antimicrobial properties. These functional groups can disrupt the cell walls of bacteria and fungi, leading to their death. Research has indicated that such compounds can be effective against a broad spectrum of microbial pathogens, including antibiotic-resistant strains .

Antiviral Applications

In antiviral research, this compound has been explored for its ability to inhibit viral replication. The triazine core can interfere with viral enzymes, preventing the virus from multiplying. This makes it a potential candidate for developing treatments against viruses such as HIV, influenza, and hepatitis .

Neuroprotective Agents

This compound has also been studied for its neuroprotective effects. The triazine derivatives can cross the blood-brain barrier and protect neurons from oxidative stress and apoptosis. This property is particularly valuable in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Anti-inflammatory Research

The anti-inflammatory properties of this compound are attributed to its ability to inhibit the production of pro-inflammatory cytokines. This makes it a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Enzyme Inhibition Studies

This compound has been used in enzyme inhibition studies due to its ability to bind to active sites of various enzymes. This property is useful in the development of enzyme inhibitors, which can be used to treat diseases caused by enzyme dysregulation, such as hypertension and diabetes .

Propiedades

IUPAC Name |

3-[4-amino-3-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O4S/c1-2-3-4-12-5-7-13(8-6-12)20-15(24)11-28-18-22-21-14(9-10-16(25)26)17(27)23(18)19/h5-8H,2-4,9-11,19H2,1H3,(H,20,24)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXYLWONYCOBQJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2N)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-Amino-3-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(benzo[d]isoxazol-3-yl)-N-phenylmethanesulfonamide](/img/structure/B2730474.png)

![4-(2,5-dichlorobenzoyl)-7-fluoro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2730476.png)

![N-(2-methoxyethyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide](/img/structure/B2730478.png)

![2-(4-chlorobenzamido)-N-(2-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2730481.png)